3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(2-Methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidin-7-amine derivative characterized by a 2-methoxyphenyl group at position 3, methyl groups at positions 2 and 5, and a pyridin-4-yl substituent at the 7-amine position. The 2-methoxy group on the phenyl ring may enhance lipophilicity and influence binding interactions, while the pyridin-4-yl moiety could modulate solubility and target specificity.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-12-18(23-15-8-10-21-11-9-15)25-20(22-13)19(14(2)24-25)16-6-4-5-7-17(16)26-3/h4-12H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPRQJJSFFKKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of a suitable aminopyrazole with a β-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions:
Methylation: The methyl groups are typically introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyridine ring or the pyrazolo[1,5-a]pyrimidine core, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenated precursors, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the pyridine ring can lead to a piperidine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine has shown potential as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Its ability to inhibit CDKs makes it a promising candidate for the development of new cancer therapies. Additionally, its potential neuroprotective effects are being explored for the treatment of neurodegenerative diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or photophysical properties, owing to its rigid and planar structure.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound prevents their interaction with substrates, thereby halting cell cycle progression and inducing apoptosis in cancer cells. The pathways involved include the disruption of the cyclin-CDK complex and subsequent downstream effects on cell cycle regulation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Key Observations:
Position 3 (R3):
- The 2-methoxyphenyl group in the target compound contrasts with 4-fluorophenyl in anti-mycobacterial analogs . Electron-donating methoxy groups may reduce metabolic stability compared to electron-withdrawing fluorine but improve membrane permeability.
- MPZP’s 4-methoxy-2-methylphenyl group enhances CRF1 receptor binding through hydrophobic interactions .
Position 7 (R7):
- The pyridin-4-yl group in the target compound differs from pyridin-2-ylmethyl in anti-mycobacterial derivatives . Pyridin-4-yl’s linear geometry may alter binding pocket interactions in viral or neurological targets .
Physicochemical and ADME Properties
Table 3: Calculated Properties of Key Compounds
| Compound Name | logP (XlogP) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight |
|---|---|---|---|---|
| Target Compound | ~4.2 (est.) | 1 | 5 | 363.4 g/mol |
| Compound 32 | 4.2 | 1 | 4 | 363.8 g/mol |
| MPZP | 3.8 | 0 | 6 | 437.5 g/mol |
- Higher logP values (>4) suggest moderate lipophilicity, favoring cellular uptake but requiring optimization for oral bioavailability.
Biological Activity
3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound within the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a pyrazolo[1,5-a]pyrimidine core with substituents that enhance its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study:
A study by Wei et al. evaluated several derivatives against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The most potent derivative exhibited an IC50 of against A549 and against MCF-7 cells . This suggests that structural modifications can significantly enhance anticancer efficacy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Similar Derivative | MCF-7 |
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer progression.
Example:
Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit Aurora-A kinase, a critical enzyme in cell cycle regulation. The reported IC50 for this inhibition was , indicating strong potency .
3. Selectivity and Affinity
Binding affinity studies have shown that this compound exhibits selective inhibition towards specific targets.
Binding Data:
Inhibition studies revealed an IC50 of for UCH-L1 and UCH-L3 enzymes at pH 7.6 . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Pharmacological Implications
The biological activities of this compound suggest its potential as a lead compound in drug development for cancer therapy and enzyme-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
